N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine
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Overview
Description
N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine is a heterocyclic compound that combines the structural features of isoquinoline and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine typically involves the coupling of isoquinoline derivatives with pyrimidine precursors. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . For example, the reaction between isoquinoline-8-boronic acid and 2,4-dichloropyrimidine in the presence of a palladium catalyst can yield the desired compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation can also enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, ammonia
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced derivatives
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, known for its use in the synthesis of various alkaloids.
Quinoline: Another benzopyridine, widely used in medicinal chemistry for the development of antimalarial drugs.
Pyrimidine: A fundamental component of nucleic acids, with numerous derivatives used in pharmaceuticals.
Uniqueness
N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine is unique due to its combined isoquinoline and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components .
Properties
Molecular Formula |
C16H17N5 |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
4-N-isoquinolin-8-yl-2-N-propylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H17N5/c1-2-8-18-16-19-10-7-15(21-16)20-14-5-3-4-12-6-9-17-11-13(12)14/h3-7,9-11H,2,8H2,1H3,(H2,18,19,20,21) |
InChI Key |
CEYPZEFLQMQHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=CC(=N1)NC2=CC=CC3=C2C=NC=C3 |
Origin of Product |
United States |
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